molecular formula C25H34N2O2 B10891855 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B10891855
M. Wt: 394.5 g/mol
InChI Key: XYHSTGHCBNKVEA-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a 4-phenylcyclohexyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine typically involves the following steps:

    Preparation of 3,4-dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

    Preparation of 4-phenylcyclohexylamine: This involves the reduction of 4-phenylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Formation of the piperazine derivative: The final step involves the reaction of 3,4-dimethoxybenzyl chloride with 4-phenylcyclohexylamine in the presence of piperazine under basic conditions (e.g., using sodium hydroxide, NaOH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of halogenated benzyl or phenyl derivatives.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxybenzyl)piperazine: Lacks the 4-phenylcyclohexyl group.

    4-(4-phenylcyclohexyl)piperazine: Lacks the 3,4-dimethoxybenzyl group.

    1-benzyl-4-(4-phenylcyclohexyl)piperazine: Lacks the methoxy groups on the benzyl ring.

Uniqueness

1-(3,4-dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of both the 3,4-dimethoxybenzyl and 4-phenylcyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups can result in unique interactions with molecular targets and distinct pharmacological profiles compared to similar compounds.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C25H34N2O2/c1-28-24-13-8-20(18-25(24)29-2)19-26-14-16-27(17-15-26)23-11-9-22(10-12-23)21-6-4-3-5-7-21/h3-8,13,18,22-23H,9-12,14-17,19H2,1-2H3

InChI Key

XYHSTGHCBNKVEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

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